Cas no 2094734-75-3 (N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide)

N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide is a specialized acrylamide derivative featuring a tetrazole moiety, which enhances its reactivity and utility in polymer chemistry and pharmaceutical applications. The presence of the 5-methyl-1H-tetrazole group contributes to its stability and potential bioactivity, making it suitable for use in drug discovery and material science. The acrylamide functionality allows for facile incorporation into polymeric matrices, enabling crosslinking or functionalization in advanced material synthesis. Its well-defined structure ensures consistent performance in research and industrial settings, particularly where precise molecular modifications are required. This compound is valued for its versatility in synthetic chemistry and potential as a building block for bioactive molecules.
N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide structure
2094734-75-3 structure
Product Name:N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide
CAS No:2094734-75-3
MF:C7H11N5O
MW:181.195140123367
CID:5407972
PubChem ID:121582134
Update Time:2025-06-08

N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(5-Methyl-1H-tetrazol-1-yl)ethyl]-2-propenamide
    • N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide
    • Inchi: 1S/C7H11N5O/c1-3-7(13)8-4-5-12-6(2)9-10-11-12/h3H,1,4-5H2,2H3,(H,8,13)
    • InChI Key: IOAPJKXDMQXKMD-UHFFFAOYSA-N
    • SMILES: C(NCCN1C(C)=NN=N1)(=O)C=C

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 498.8±28.0 °C(Predicted)
  • pka: 13.82±0.46(Predicted)

N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576350-0.05g
N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide
2094734-75-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide

N-2-(5-Methyl-1H-1,2,3,4-Tetrazol-1-Yl)Ethylprop-2-enamide: A Comprehensive Overview

The compound with CAS No. 2094734-75-3, known as N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yli)ethylprop-enamide, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential uses in drug development and material science.

Recent studies have highlighted the importance of tetrazole derivatives like this compound in the synthesis of bioactive molecules. The tetrazole ring system is known for its stability and reactivity, making it a valuable component in medicinal chemistry. The methyl group attached to the tetrazole ring further enhances its chemical versatility, enabling it to participate in a wide range of reactions such as click chemistry and other bioconjugation techniques.

One of the most notable aspects of this compound is its ability to act as a precursor in the synthesis of more complex molecules. Researchers have demonstrated its utility in the construction of heterocyclic compounds, which are critical components in many pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential as inhibitors of certain enzymes involved in disease pathways.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various laboratory applications. Additionally, its stability under mild conditions ensures that it can be handled without significant decomposition risks.

Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic structure of this compound. Quantum mechanical calculations have revealed that the conjugation between the tetrazole ring and the enamide group significantly influences its reactivity and selectivity in chemical reactions. This insight has been instrumental in optimizing synthetic routes for similar compounds.

The application of this compound extends beyond traditional chemical synthesis into the realm of material science. Its ability to form stable complexes with metal ions has been leveraged in the development of new materials for catalysis and sensing applications. For example, researchers have reported its use as a ligand in metalloporphyrin complexes that exhibit high catalytic activity towards certain organic transformations.

In conclusion, N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yli)ethylprop-enamide (CAS No. 2094734-75-) represents a versatile building block with promising applications across multiple disciplines. Its unique combination of structural features and reactivity positions it as an important tool for future innovations in chemistry and pharmacology.

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